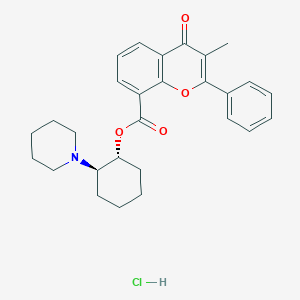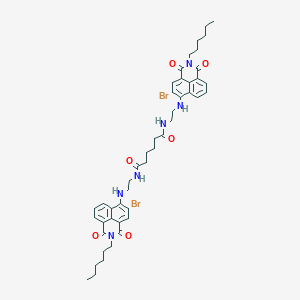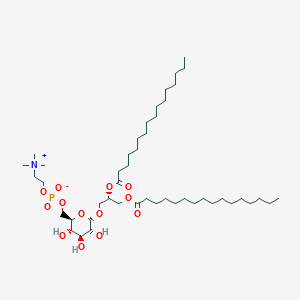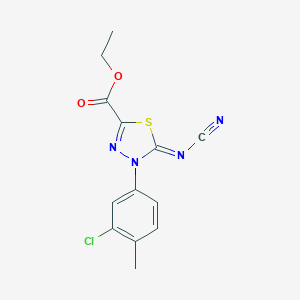
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole, also known as CB 1954, is a synthetic compound that has been extensively researched for its potential in cancer treatment. It was first synthesized in the 1950s by researchers at the University of Birmingham in the UK. Since then, it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
As mentioned above, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been extensively studied and has been shown to be effective against a range of cancer cell lines.
Biochemical and Physiological Effects:
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been shown to have both biochemical and physiological effects. Biochemically, it forms DNA cross-links, leading to cell death. Physiologically, it has been shown to inhibit tumor growth in animal models and has a favorable toxicity profile in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. It has also been extensively studied, making it a reliable tool for cancer research. However, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 does have some limitations. It requires activation by a nitroreductase enzyme, which may not be present in all cancer cells. Additionally, the formation of DNA cross-links can lead to off-target effects, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 research. One area of interest is the development of more potent nitroreductase enzymes to improve the activation of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 in cancer cells. Another area of interest is the development of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 analogs with improved selectivity and potency. Additionally, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 may have potential in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 in humans.
Métodos De Síntesis
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 is synthesized from 5-nitro-2-furaldehyde and 2-amino-4,5-dimethylthiazole. The resulting intermediate compound is then treated with sodium azide and acetic anhydride to produce 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954. This synthesis method has been well established and is widely used in research labs.
Aplicaciones Científicas De Investigación
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been extensively studied for its potential in cancer treatment. It is a prodrug that requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been shown to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Propiedades
Número CAS |
155474-51-4 |
|---|---|
Nombre del producto |
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole |
Fórmula molecular |
C15H17N3O4 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
[6-(aziridin-1-yl)-5,8-dihydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H17N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9,20-21H,3-6H2,1-2H3 |
Clave InChI |
IZFVBWAPABKWRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
SMILES canónico |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
Sinónimos |
6-(1-aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 6-ADAD-1H-PBID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)


